![molecular formula C23H24N4O4S B2888531 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE CAS No. 893288-93-2](/img/structure/B2888531.png)
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a thiazolotriazole moiety, and a benzamide structure
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines . This suggests that the compound may interact with targets that play a role in cancer cell proliferation and survival.
Biochemical Pathways
The compound’s anticancer activity suggests it may influence pathways related to cell growth and proliferation
Result of Action
The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells, leading to reduced cell viability and potentially cell death.
Biochemical Analysis
Biochemical Properties
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE plays a significant role in biochemical reactions due to its interaction with several enzymes and proteins. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), affecting various cellular processes . These interactions highlight the compound’s potential as an anti-cancer agent, as it can disrupt critical pathways in cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s impact on TrxR and HLSD1 can alter redox balance and epigenetic regulation, respectively, contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound’s interaction with Hsp90 inhibits its chaperone function, destabilizing client proteins essential for cancer cell survival . The inhibition of TrxR and HLSD1 further contributes to the compound’s anti-cancer activity by affecting redox homeostasis and epigenetic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal adverse effects on normal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects. The compound’s efficacy and safety profile in animal models provide valuable insights for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s bioactivity and toxicity. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, further modulating its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Binding proteins such as albumin can also affect the compound’s distribution in the bloodstream, modulating its bioavailability and therapeutic efficacy. The compound’s localization and accumulation in target tissues are critical factors determining its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and selectivity. Understanding the subcellular localization of the compound provides valuable insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazolotriazole core through cyclization reactions, followed by the introduction of the trimethoxyphenyl group and the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses.
Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit specific molecular targets.
Industry: The compound may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Thiazolotriazole derivatives: Compounds with the thiazolotriazole core are studied for their diverse pharmacological properties.
Benzamide derivatives: These compounds are known for their therapeutic potential in various medical conditions.
Uniqueness
3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development.
Biological Activity
The compound 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H26N4O6S
- Molecular Weight : 534.58 g/mol
This molecule features a triazole-thiazole scaffold that is known for various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have demonstrated that triazole and thiazole derivatives possess anticancer properties:
- Mechanism : These compounds often inhibit specific enzymes involved in cancer cell proliferation. For instance, triazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a role in tumor growth and inflammation .
- Case Study : A derivative similar to the compound was reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study noted an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .
Antimicrobial Activity
The antimicrobial potential of compounds containing thiazole and triazole moieties has been well-documented:
- Activity Spectrum : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects:
- COX Inhibition : Compounds like the one studied have been found to selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Research Findings : In vitro studies indicated that analogs reduced the production of pro-inflammatory cytokines in macrophage cultures .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWVVZOQNAQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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